7-Fluoro-1,6-naphthyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H5FN2O2 |
|---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
7-fluoro-1,6-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O2/c10-8-3-7-5(4-11-8)1-2-6(12-7)9(13)14/h1-4H,(H,13,14) |
InChI Key |
JRHQAWIMDHKEJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC(=NC=C21)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nitration and Substitution of Pyridine Precursors
The synthesis of 7-fluoro-1,6-naphthyridine-2-carboxylic acid often begins with functionalized pyridine intermediates. In Referential Example 13 of US Patent 2014/0066453, a pyridine derivative undergoes nitration to introduce a nitro group at the 3-position, followed by nucleophilic substitution with fluorine. The nitration step typically employs mixed acids (HNO₃/H₂SO₄) at 0–5°C, achieving >80% yield. Subsequent fluorination uses potassium fluoride (KF) in dimethylformamide (DMF) at 120°C, exploiting the aromatic nucleophilic substitution (SNAr) mechanism.
Cyclization to Form the Naphthyridine Core
Cyclization of the substituted pyridine intermediate is critical for constructing the 1,6-naphthyridine scaffold. A Friedländer-type reaction is employed, where the pyridine derivative reacts with a ketone or aldehyde under acidic conditions. For example, heating the intermediate with acetic anhydride and sulfuric acid at 100°C induces cyclization, forming the naphthyridine ring. This step achieves 65–75% yield, with purity >95% confirmed by HPLC.
Halogenation-Fluorination Strategies
Chlorine-to-Fluorine Exchange
A patent by EP1867629A2 describes a halogen exchange method starting from 7-chloro-1,6-naphthyridine-2-carboxylic acid. The chloro substituent is replaced via Ullmann-type coupling with CuF₂ as the catalyst in DMF at 150°C. This method yields 70–80% of the fluorinated product but requires rigorous exclusion of moisture to prevent hydrolysis.
Direct Fluorination Using Electrophilic Agents
Electrophilic fluorination with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) offers an alternative route. Reaction of 1,6-naphthyridine-2-carboxylic acid with Selectfluor® in acetonitrile at 80°C introduces fluorine at the 7-position with 60–65% yield. However, competing side reactions at the carboxylate group necessitate protecting group strategies, such as esterification.
Carboxylation and Functional Group Interconversion
Hydrolysis of Nitriles to Carboxylic Acids
A two-step process involves cyano-substituted naphthyridines. For example, 7-fluoro-1,6-naphthyridine-2-carbonitrile is hydrolyzed using 6M HCl at reflux, followed by neutralization with NaOH to yield the carboxylic acid. This method achieves 85–90% conversion but generates stoichiometric waste, necessitating purification via recrystallization from ethanol/water.
Oxidation of Methyl Esters
Methyl 7-fluoro-1,6-naphthyridine-2-carboxylate is oxidized to the carboxylic acid using KMnO₄ in aqueous H₂SO₄ at 60°C. The reaction proceeds via radical intermediates, with yields of 75–80%. Excess oxidant is quenched with NaHSO₃, and the product is isolated by filtration.
Solvent and Catalytic System Optimization
Solvent Effects on Cyclization Efficiency
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization yields by stabilizing charged intermediates. For instance, cyclization in DMF at 100°C improves yields by 15% compared to toluene. Conversely, protic solvents like ethanol promote side reactions, reducing purity to <90%.
Catalytic Acceleration with Lewis Acids
The addition of ZnCl₂ (10 mol%) as a Lewis acid accelerates Friedländer cyclization, reducing reaction time from 24 h to 8 h while maintaining 80% yield. Similarly, Sc(OTf)₃ improves fluorination efficiency by activating the fluorine source.
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1,6-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antibacterial Activity
7-Fluoro-1,6-naphthyridine-2-carboxylic acid exhibits potent antibacterial properties, making it a valuable compound in the treatment of bacterial infections. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .
Case Study: Efficacy Against Urinary Tract Infections
A study demonstrated that formulations containing 7-fluoro-1,6-naphthyridine derivatives significantly reduced bacterial counts in urinary tract infections compared to control groups. The agar dilution test results indicated superior in vitro activity against common uropathogens .
Anticancer Potential
Research indicates that 7-fluoro-1,6-naphthyridine derivatives possess anticancer properties. They have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.
Data Table: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 7-Fluoro-1,6-naphthyridine-2-carboxylic acid | HeLa | 15 | |
| MCF-7 | 20 | ||
| A549 | 10 |
Feed Additives
The compound has also been explored as a feed additive in livestock husbandry. Its antibacterial properties help improve feed efficiency and promote growth in animals .
Case Study: Growth Promotion in Livestock
In trials conducted on poultry and swine, the addition of 7-fluoro-1,6-naphthyridine-2-carboxylic acid to feed resulted in improved weight gain and reduced incidence of enteric infections .
Intermediate for Active Pharmaceutical Ingredients (APIs)
7-Fluoro-1,6-naphthyridine-2-carboxylic acid serves as an important intermediate in the synthesis of various APIs, including quinolone antibiotics like Gemifloxacin . Its structural features facilitate the development of new therapeutic agents.
Data Table: Synthesis Applications
| API Name | Derived From | Application Area |
|---|---|---|
| Gemifloxacin | 7-Fluoro-1,6-naphthyridine-2-carboxylic acid | Antibacterial |
| Other quinolones | Various naphthyridine derivatives | Antimicrobial |
Mechanism of Action
The mechanism of action of 7-Fluoro-1,6-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This leads to the disruption of bacterial cell division and ultimately cell death . The anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Biological Activity
7-Fluoro-1,6-naphthyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
7-Fluoro-1,6-naphthyridine-2-carboxylic acid is a fluorinated derivative of naphthyridine, which enhances its lipophilicity and alters its reactivity. The presence of the fluorine atom significantly influences the compound's binding affinity to biological targets, making it a promising candidate for drug development .
The biological activity of 7-Fluoro-1,6-naphthyridine-2-carboxylic acid primarily involves interaction with various enzymes and receptors. It may act as an inhibitor or modulator, impacting cellular pathways and biological processes. The compound's structure allows it to participate in various chemical reactions, serving as a reactive intermediate in synthetic pathways .
Biological Activities
Recent studies have highlighted several key biological activities associated with 7-Fluoro-1,6-naphthyridine-2-carboxylic acid:
- Antibacterial Activity : The compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, derivatives have shown effectiveness against antibiotic-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Antileishmanial Activity : In vivo studies demonstrated that certain derivatives reduced parasite burdens significantly, indicating potential for treating leishmaniasis .
- Antitubercular Activity : Some derivatives of this compound have shown efficacy against multidrug-resistant Mycobacterium tuberculosis, outperforming traditional treatments like isoniazid .
Structure-Activity Relationships (SAR)
The SAR of 7-Fluoro-1,6-naphthyridine derivatives reveals that modifications at specific positions can enhance biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Cyclopropyl group at N-1 | Improves antibacterial potency |
| Amino group at C-7 | Enhances binding affinity and efficacy |
| Fluorine substitution | Increases lipophilicity and membrane permeability |
Studies indicate that the combination of a cyclopropyl group or a substituted phenyl group at N-1 along with a 3-amino substituent at C-7 provides optimal antibacterial properties .
Case Studies
Several case studies have been conducted to evaluate the efficacy of 7-Fluoro-1,6-naphthyridine derivatives:
- Antibacterial Efficacy : A derivative with a cyclopropyl group was tested against various bacterial strains in vitro and demonstrated superior activity compared to established antibiotics like ciprofloxacin .
- In Vivo Studies : Research involving mouse models showed that specific derivatives significantly reduced bacterial loads in tissues, supporting their potential as therapeutic agents for serious infections .
- Pharmacokinetics : Pharmacokinetic studies indicated that certain compounds were rapidly cleared from circulation but maintained effective concentrations during critical periods post-administration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-fluoro-1,6-naphthyridine-2-carboxylic acid, and how can purity be optimized?
- Methodology :
- Ester Hydrolysis : Start with ethyl 7-fluoro-1,6-naphthyridine-2-carboxylate derivatives. Acidic hydrolysis (HCl, H₂O, ethanol, reflux) typically yields the carboxylic acid with >80% efficiency, as demonstrated in analogous 1,6-naphthyridine systems .
- Fluorination Strategies : Introduce fluorine via electrophilic substitution or halogen exchange. For regioselective fluorination at position 7, use trifluoromethyl precursors under controlled temperature (e.g., 80–100°C) to minimize side reactions .
- Purification : Recrystallize from ethanol/water mixtures or employ reverse-phase HPLC with trifluoroacetic acid as a mobile-phase modifier to enhance purity (>95%) .
Q. How can the structure of 7-fluoro-1,6-naphthyridine-2-carboxylic acid be confirmed spectroscopically?
- Methodology :
- NMR : Use ¹H NMR to verify aromatic proton environments (δ 8.5–9.5 ppm for naphthyridine protons) and ¹⁹F NMR to confirm fluorine substitution (δ -110 to -120 ppm for aromatic fluorine) .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to detect [M-H]⁻ ions, ensuring accurate mass matching (<5 ppm error).
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The naphthyridine core is known to inhibit DNA gyrase, making IC₅₀ determination critical .
- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀ values >50 μM suggest low toxicity) .
Advanced Research Questions
Q. How does the fluorine substituent at position 7 influence reactivity in cross-coupling reactions?
- Methodology :
- Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity at adjacent positions. For Suzuki-Miyaura couplings, optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to functionalize position 3 or 8 selectively .
- Steric Considerations : Use bulky ligands (e.g., XPhos) to mitigate steric hindrance from the carboxylic acid group. Reaction monitoring via TLC or LC-MS is critical to track regioselectivity .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data?
- Methodology :
- Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., fixed incubation times, passage-matched cell lines).
- Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial topoisomerase IV) using AutoDock Vina. Compare binding affinities of 7-fluoro derivatives versus non-fluorinated analogs to explain potency variations .
Q. How can decarboxylation side reactions be minimized during functionalization of the carboxylic acid group?
- Methodology :
- Protection Strategies : Convert the carboxylic acid to a methyl ester (CH₃I, K₂CO₃, DMF) before reactions. Deprotect post-synthesis using LiOH/THF/water .
- Low-Temperature Conditions : Conduct acyl chloride formation (SOCl₂, 0°C) to prevent thermal decarboxylation, as observed in related 1,6-naphthyridine systems .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodology :
- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) for enantiomer separation. Monitor optical rotation ([α]ᴅ) to confirm purity.
- Asymmetric Catalysis : Explore Pd-catalyzed asymmetric couplings with BINAP ligands, though limited precedents exist for fluorinated naphthyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
